1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Overview
Description
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide: is an organic compound with the molecular formula C3H6F3NO2S and a molecular weight of 177.15 g/mol . It is known for its high flame resistance and is used in various industrial applications, particularly in electrochemical cells, batteries, and capacitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide can be synthesized through the reaction of trifluoromethanesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and .
Oxidation: Reagents such as or can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives .
Scientific Research Applications
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It is used as a highly flame-resistant solvent in electrochemical cells, batteries, and capacitors.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes .
Comparison with Similar Compounds
- N,N-dimethyltrifluoromethanesulfonamide
- Trifluoromethanesulfonyl chloride
- Trifluoromethanesulfonamide
Comparison: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is unique due to its combination of the trifluoromethyl group and the dimethylamino group. This combination imparts high flame resistance and unique reactivity compared to similar compounds. For example, N,N-dimethyltrifluoromethanesulfonamide lacks the trifluoromethyl group, which significantly alters its chemical properties and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIWUFBWQIELGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182325 | |
Record name | N,N-Dimethyltrifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28048-17-1 | |
Record name | AI 3-10742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyltrifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-trifluoromethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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